molecular formula C21H22N6O2 B11235568 1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol

Cat. No.: B11235568
M. Wt: 390.4 g/mol
InChI Key: OMJXHAQQXXKSKX-UHFFFAOYSA-N
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Description

1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyrazolo[3,4-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the methoxyphenyl and phenyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents such as methoxyphenylamine and phenylamine.

    Attachment of the propan-2-ol moiety: The final step involves the attachment of the propan-2-ol group through a coupling reaction, typically using reagents like propanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It may find applications in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to downstream effects on cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is unique due to its specific structural features, such as the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct biological activities and potential applications. Its ability to interact with multiple molecular targets and undergo various chemical reactions further distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

1-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol

InChI

InChI=1S/C21H22N6O2/c1-14(28)12-22-21-25-19(24-15-7-6-10-17(11-15)29-2)18-13-23-27(20(18)26-21)16-8-4-3-5-9-16/h3-11,13-14,28H,12H2,1-2H3,(H2,22,24,25,26)

InChI Key

OMJXHAQQXXKSKX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC)O

Origin of Product

United States

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